Acide 3-hexènedioïque

Vue d'ensemble

Description

trans-2-Butene-1,4-dicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄. It is a hexenedioic acid where the carbon-carbon double bond is located at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Applications De Recherche Scientifique

trans-2-Butene-1,4-dicarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a monomer in the production of advanced polymers, such as polyamides and polyesters.

Biology: The compound is involved in metabolic pathways and has been studied for its role in fatty acid metabolism.

Medicine: Research has shown its potential as a biomarker for aging and metabolic alterations.

Industry: It is used in the production of biobased polyamides and polyesters, offering performance advantages over traditional materials

Mécanisme D'action

Target of Action

3-Hexenedioic acid is a normal human unsaturated dicarboxylic acid metabolite . It is associated with impaired fatty acid metabolism in the older population .

Mode of Action

3-Hexenedioic acid is a medium-chain product from fatty acid oxidation (FAO) of long chain 3-hydroxy dicarboxylic acids . It plays a role in cellular signaling and stabilizing membranes .

Biochemical Pathways

3-Hexenedioic acid is involved in the fatty acid metabolism pathway . Its levels increase with the inhibition of FAO and altered mobilization . This suggests that it may play a role in the regulation of these processes.

Pharmacokinetics

It is known to be a metabolite excreted in patients with dicarboxylic aciduria, a disorder caused by fatty acid metabolism disorders .

Result of Action

As a significant unsaturated fatty acid (UFA) in the older group, 3-Hexenedioic acid is associated with impaired fatty acid metabolism . This could potentially lead to various health implications, particularly in older adults.

Action Environment

The action of 3-Hexenedioic acid can be influenced by various environmental factors. For instance, its levels can increase with the inhibition of FAO and altered mobilization

Analyse Biochimique

Biochemical Properties

3-Hexenedioic acid plays a role in biochemical reactions, particularly in fatty acid metabolism

Cellular Effects

In the context of aging, 3-Hexenedioic acid has been associated with impaired fatty acid metabolism in older populations . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

3-Hexenedioic acid is involved in the metabolic pathway of fatty acid metabolism . It may interact with various enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

trans-2-Butene-1,4-dicarboxylic acid can be synthesized through the electrochemical hydrogenation of cis,cis-muconic acid. This process involves the use of microbial and electrochemical conversions in hybrid processes. The reaction conditions typically include a neutral pH and high titer of cis,cis-muconic acid obtained from bacteria, which enhances the electrochemical hydrogenation while impeding parasitic hydrogen evolution reactions .

Industrial Production Methods

The industrial production of trans-2-Butene-1,4-dicarboxylic acid involves the electrochemical hydrogenation of bioprivileged cis,cis-muconic acid. This method has been shown to achieve high productivities under industrially relevant current densities (200–400 mA cm⁻²). The process parameters, such as reactor configuration, potentiostatic/galvanostatic operation mode, and cathode material, play a crucial role in the scale-up and continuous operation of this production method .

Analyse Des Réactions Chimiques

Types of Reactions

trans-2-Butene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Hydrogenation: The compound can be hydrogenated to form adipic acid.

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrogenation: Common reagents include hydrogen gas and catalysts such as palladium or platinum.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

Hydrogenation: Adipic acid is a major product formed from the hydrogenation of trans-2-Butene-1,4-dicarboxylic acid.

Oxidation: Various oxidized products can be formed depending on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adipic acid: A saturated dicarboxylic acid used in the production of nylon.

Muconic acid: A bioprivileged intermediate that can be converted to trans-2-Butene-1,4-dicarboxylic acid.

Hexanedioic acid: Another dicarboxylic acid with similar applications in polymer production.

Uniqueness

trans-2-Butene-1,4-dicarboxylic acid is unique due to its unsaturated nature, which allows it to introduce desired properties in polyamides and polyesters. This compound offers performance advantages over saturated dicarboxylic acids like adipic acid, making it valuable in advanced polymer production .

Activité Biologique

Trans-2-butene-1,4-dicarboxylic acid, also known as 3-hexenedioic acid, is a dicarboxylic acid that has garnered attention due to its biological significance and potential applications in various fields. This compound is particularly notable for its role in human metabolism and its implications in certain metabolic disorders.

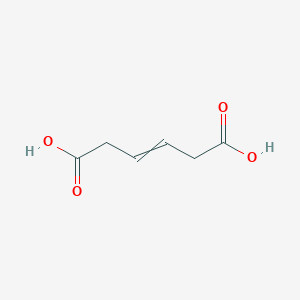

Trans-2-butene-1,4-dicarboxylic acid has the following structural formula:

This structure features two carboxylic acid groups (-COOH) flanking a double bond, which contributes to its reactivity and biological activity.

Biological Significance

Trans-2-butene-1,4-dicarboxylic acid is recognized as a metabolite of fatty acid metabolism. Its levels are significantly elevated in patients suffering from dicarboxylic aciduria, a condition characterized by the excessive excretion of dicarboxylic acids in urine due to impaired fatty acid oxidation. This elevation indicates that the compound plays a critical role in metabolic pathways associated with lipid metabolism and energy production .

Metabolic Pathways

The biological activity of trans-2-butene-1,4-dicarboxylic acid can be linked to several metabolic pathways:

- Fatty Acid Oxidation : In conditions where fatty acids are mobilized but not adequately oxidized, trans-2-butene-1,4-dicarboxylic acid levels rise. This suggests that it may serve as an intermediate or byproduct in the incomplete oxidation of fatty acids .

- Dicarboxylic Aciduria : The compound's increased urinary excretion is often used as a biomarker for diagnosing metabolic disorders related to fatty acid metabolism .

Case Studies

Several studies have investigated the implications of trans-2-butene-1,4-dicarboxylic acid in metabolic disorders:

- Study on Dicarboxylic Aciduria : Research indicated that patients with dicarboxylic aciduria exhibited significantly higher levels of trans-2-butene-1,4-dicarboxylic acid in their urine compared to healthy controls. This study highlighted the compound's potential as a diagnostic marker for metabolic dysfunctions .

- Synthesis and Functionalization : Recent studies have explored the synthesis of biobased unsaturated polyesters using trans-2-butene-1,4-diol derived from this dicarboxylic acid. These materials demonstrated promising thermomechanical properties, indicating potential applications in biodegradable plastics .

Table: Summary of Research Findings

Propriétés

IUPAC Name |

hex-3-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGNXQAFNHCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-74-2 | |

| Record name | 3-Hexenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.